(S)-(2-(1-Aminobutyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-(2-(1-Aminobutyl)phenyl)methanol is a chiral compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(2-(1-Aminobutyl)phenyl)methanol typically involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of (2-(1-Aminob
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
[2-[(1S)-1-aminobutyl]phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3/t11-/m0/s1 |
InChI Key |
SEQXHGREEQIGEJ-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CCCC(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.